3-[(E)-(3-Nitrophenyl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-3’-nitroazobenzene is an organic compound that belongs to the class of azo compounds. It consists of two benzene rings linked by a nitrogen-nitrogen double bond, with an amino group attached to one benzene ring and a nitro group attached to the other. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3’-nitroazobenzene typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method is the reaction of 3-nitroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with aniline to produce 3-amino-3’-nitroazobenzene .
Industrial Production Methods
Industrial production of 3-amino-3’-nitroazobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-3’-nitroazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Reduction: 3,3’-diaminoazobenzene.
Oxidation: 3-nitro-3’-nitroazobenzene.
Substitution: Various substituted derivatives depending on the substituent and reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-amino-3’-nitroazobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other azo compounds and dyes.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Wirkmechanismus
The mechanism of action of 3-amino-3’-nitroazobenzene involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The nitro group is particularly reactive and can form nitroso and hydroxylamine derivatives, which are known to be highly reactive and can cause DNA damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Lacks the amino and nitro groups, making it less reactive.
4-amino-4’-nitroazobenzene: Similar structure but with different substitution pattern.
3,3’-diaminoazobenzene: Contains two amino groups instead of one amino and one nitro group.
Uniqueness
3-amino-3’-nitroazobenzene is unique due to the presence of both an amino and a nitro group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
61390-99-6 |
---|---|
Molekularformel |
C12H10N4O2 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
3-[(3-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H10N4O2/c13-9-3-1-4-10(7-9)14-15-11-5-2-6-12(8-11)16(17)18/h1-8H,13H2 |
InChI-Schlüssel |
UTAATEFQLRIXBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=NC2=CC(=CC=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.